molecular formula C9H16N2 B143023 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine CAS No. 141030-93-5

2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine

Cat. No.: B143023
CAS No.: 141030-93-5
M. Wt: 152.24 g/mol
InChI Key: RRTUEAGMWYAMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity:
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine (CAS 141030-93-5) is a heterocyclic amine with a pyrrole ring substituted by an isopropyl group at the 2-position and an ethanamine side chain at the 1-position. Its molecular formula is C₉H₁₆N₂, molecular weight 152.24 g/mol, and SMILES string CC(C)c1cccn1CCN .

Properties

CAS No.

141030-93-5

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-(2-propan-2-ylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C9H16N2/c1-8(2)9-4-3-6-11(9)7-5-10/h3-4,6,8H,5,7,10H2,1-2H3

InChI Key

RRTUEAGMWYAMIY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CN1CCN

Canonical SMILES

CC(C)C1=CC=CN1CCN

Synonyms

1H-Pyrrole-1-ethanamine,2-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Substituent Boiling Point (°C) Key Application/Feature
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanamine C₉H₁₆N₂ Isopropyl 234.29 Research (medicinal chemistry)
2-(2-Propyl-1H-pyrrol-1-yl)ethanamine C₉H₁₆N₂ Propyl ~230 (estimated) Structural isomer studies
2-(1-Methyl-1H-pyrrol-2-yl)ethanamine C₇H₁₂N₂ Methyl Not reported Neuropeptide Y-1 antagonist
25I-NBOMe C₁₈H₂₂INO₂ Methoxyphenyl Not reported High-potency psychedelic
2-(1H-Indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine C₁₆H₁₈N₄ Indole Not reported Serotonin receptor modulation

Research Findings and Implications

  • Substituent Effects : Branching (isopropyl vs. propyl) influences boiling points and steric interactions, critical in drug design .
  • Aromatic vs. Saturated Systems : Pyrrole’s aromaticity reduces basicity compared to pyrrolidine, affecting solubility and receptor binding .
  • Toxicity Contrasts : Unlike NBOMe compounds, the target compound lacks documented psychoactive risks, underscoring the role of structural motifs in toxicity .

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